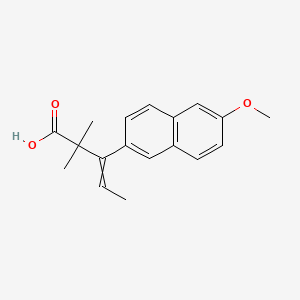

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid

Description

Properties

CAS No. |

60533-05-3 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid |

InChI |

InChI=1S/C18H20O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h5-11H,1-4H3,(H,19,20) |

InChI Key |

ARMLYYXIJXARED-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid typically involves:

- Preparation of methoxynaphthalene derivatives as key intermediates.

- Formation of appropriate organometallic reagents (e.g., zinc or cadmium organometallics).

- Coupling with alkyl halopropionates to form esters.

- Hydrolysis to yield the propionic acid.

- Optical resolution to isolate the desired enantiomer.

Key Synthetic Steps and Conditions

Specific Process Details

Methoxylation of beta-naphthol : The 6-methoxy substituent is introduced by methylating beta-naphthol using methyl alcohol in the presence of sulfuric acid or by methylation with dimethyl sulfate, although the latter generates undesirable by-products and is less preferred.

Use of aprotic solvents : Diethyl ether is preferred for organometallic reactions due to higher yields and purity compared to other ethers or aromatic solvents.

Temperature control : Organometallic formation and coupling reactions are typically conducted between 5°C and reflux temperature (~35–65°C depending on solvent), with reaction times from 12 to 24 hours for some steps.

Alternative bases : Sodium or sodium alkoxides in alcohols are ineffective for some transformations; nitrogen-containing bases in chlorinated solvents are more successful.

Hydrogenation and halogen replacement : For preparing the d-isomer, halogen atoms at specific positions (e.g., 5-position) can be replaced by hydrogen via catalytic hydrogenation using nickel/aluminum alloys or Raney nickel with hydrazine hydrate at 25–50°C over 1–4 hours.

Data Tables Summarizing Key Research Outcomes

Detailed Research Outcomes and Observations

The racemic mixture of the target propionic acid is typically produced first and then resolved to obtain the biologically active isomer. This is due to the difficulty of asymmetric synthesis in early steps.

The use of organometallic intermediates (zinc or cadmium derivatives) is crucial for the efficient coupling with alkyl halopropionates, enabling the formation of the propionate ester with good yields and regioselectivity.

Solvent choice and reaction conditions heavily influence yields and purity. Diethyl ether and tetrahydrofuran (THF) are preferred solvents for organometallic and coupling reactions.

The methylation step to introduce the methoxy group is optimized by using methyl chloride or methyl bromide in halogen-free solvents with strong bases, avoiding the use of dimethyl sulfate which produces problematic by-products.

Optical resolution is commonly performed by forming diastereomeric salts with optically active amines such as cinchonidine, allowing separation by fractional crystallization. This method yields the desired enantiomer with high optical purity, essential for pharmaceutical applications.

The hydrogenation step to remove halogen substituents is performed under mild conditions with nickel catalysts and hydrazine hydrate, achieving quantitative conversion without racemization.

Chemical Reactions Analysis

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy or ethylidene groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is 2-(6-Methoxy-2-naphthyl)propionic acid (racemic naproxen), which shares the naphthalene core, methoxy group, and propionic acid chain. Critical differences lie in the substituents:

- beta-Ethylidene group : Introduces unsaturation (C=C bond), altering electronic distribution and steric bulk compared to naproxen’s single methyl group.

Table 1: Substituent Comparison

| Compound | Substituents (Position) | Key Structural Features |

|---|---|---|

| beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid | Ethylidene (β), dimethyl (α), methoxy (6) | Unsaturated side chain, increased steric bulk |

| 2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen) | Methyl (α), methoxy (6) | Saturated side chain, lower steric hindrance |

NMR Spectral Analysis

highlights the utility of NMR in differentiating structurally similar compounds. For example, in naproxen analogs, chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes (Table 2, Figure 6 in ). Applied to this compound:

- Region A (positions 39–44) : Ethylidene’s unsaturated bond would deshield adjacent protons, causing downfield shifts compared to naproxen.

- Region B (positions 29–36) : Dimethyl groups may shield nearby protons, leading to upfield shifts .

Table 2: Hypothetical NMR Chemical Shift Differences

| Proton Region | beta-Ethylidene Derivative (ppm) | Naproxen (ppm) | Shift Direction | Rationale |

|---|---|---|---|---|

| 39–44 | ~6.8–7.2 | ~6.5–6.9 | Downfield | Ethylidene unsaturation |

| 29–36 | ~2.1–2.5 | ~2.3–2.7 | Upfield | Dimethyl shielding |

Environmental and Metabolic Stability

While direct data for this compound are lacking, evidence on perfluorinated acids (e.g., ADONA, PFBS) underscores the impact of substituents on environmental persistence . By analogy:

- Ethylidene group : May reduce hydrolytic stability compared to naproxen’s saturated chain but enhance resistance to oxidative degradation.

- Dimethyl groups : Likely slow cytochrome P450-mediated metabolism, extending half-life relative to naproxen .

Lumping Strategy for Predictive Modeling

proposes lumping structurally similar compounds to simplify reaction networks (Tables 3–4 in ). For this compound:

- Grouping criteria : Shared naphthalene core and propionic acid moiety.

- Exclusion factors : Ethylidene and dimethyl groups necessitate separate treatment in pharmacokinetic models due to unique reactivity .

Biological Activity

Beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid (commonly referred to as beta-EMDNPA) is an organic compound with notable biological activities. Its molecular formula is and it has a molar mass of approximately 284.35 g/mol. The compound features a naphthalene ring that is substituted with both a methoxy group and an ethylidene group, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The structural configuration of beta-EMDNPA is significant for its biological activity. The presence of the propionic acid moiety suggests its potential as a non-steroidal anti-inflammatory drug (NSAID), similar to other compounds in this class.

| Property | Value |

|---|---|

| Molecular Formula | C18H20O3 |

| Molar Mass | 284.35 g/mol |

| Boiling Point | 456.7 °C |

| Flash Point | 164.3 °C |

| Density | 1.125 g/cm³ |

| LogP | 4.36 |

Anti-inflammatory Effects

Beta-EMDNPA exhibits significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of well-known NSAIDs like ibuprofen and naproxen, which are widely used to reduce inflammation and pain .

Pharmacological Mechanisms

Research indicates that beta-EMDNPA interacts with various biological targets, enhancing its pharmacological profile:

- Cyclooxygenase Inhibition : Like other propionic acid derivatives, beta-EMDNPA may inhibit COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of beta-EMDNPA:

- In Vitro Studies : In laboratory settings, beta-EMDNPA demonstrated a dose-dependent inhibition of COX enzymes in human cell lines, supporting its potential as an anti-inflammatory agent.

- Animal Models : In animal models of inflammation, administration of beta-EMDNPA resulted in significant reductions in inflammatory markers compared to control groups. This suggests its therapeutic potential in treating conditions characterized by chronic inflammation.

- Comparative Studies : Comparative studies with other NSAIDs showed that beta-EMDNPA may offer enhanced efficacy due to its unique structural features, which could influence its pharmacokinetic properties .

Comparison with Similar Compounds

The following table outlines the similarities and differences between beta-EMDNPA and other NSAIDs:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C18H20O3 | Anti-inflammatory | Unique methoxy and ethylidene substitutions |

| Ibuprofen | C13H18O2 | Anti-inflammatory | Widely used NSAID |

| Naproxen | C14H14O3 | Analgesic | Longer half-life than ibuprofen |

| Diclofenac | C14H11Cl2NNaO2 | Anti-inflammatory | Potent COX inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.